molecular formula C22H25ClN2O2 B6562782 (4-(3-chlorophenyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 1091086-77-9

(4-(3-chlorophenyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B6562782
CAS No.: 1091086-77-9
M. Wt: 384.9 g/mol
InChI Key: JZDOFPPKGZHZDJ-UHFFFAOYSA-N
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Description

(4-(3-chlorophenyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a piperazine core, a privileged scaffold in pharmacology, linked to a tetrahydro-2H-pyran (oxane) ring system. This specific molecular architecture, combining an arylpiperazine with a tetrahydropyran moiety, is recognized as a valuable building block for the development of novel bioactive molecules . Compounds with this general structure are frequently investigated as key intermediates in the synthesis of potential therapeutic agents . The structural motifs present in this molecule are commonly explored in the design and development of heterocyclic compounds, which are a cornerstone of modern pharmaceutical research for a range of targets . Researchers value this compound for its potential application in probing structure-activity relationships (SAR), particularly in the design of molecules that target enzyme systems such as cyclooxygenase (COX) isoforms . The presence of the chlorophenyl group can be instrumental in modulating the compound's electronic properties and binding affinity, making it a versatile intermediate for further chemical functionalization. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O2/c23-19-7-4-8-20(17-19)24-11-13-25(14-12-24)21(26)22(9-15-27-16-10-22)18-5-2-1-3-6-18/h1-8,17H,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDOFPPKGZHZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-chlorophenyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring can be synthesized through a cyclization reaction.

    Substitution with Chlorophenyl Group: The piperazine ring can then be functionalized with a chlorophenyl group using a nucleophilic substitution reaction.

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through an acid-catalyzed cyclization of a suitable diol.

    Coupling of Piperazine and Tetrahydropyran Rings: The final step involves coupling the substituted piperazine ring with the substituted tetrahydropyran ring using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorophenyl Group

The 3-chlorophenyl substituent on the piperazine ring undergoes nucleophilic aromatic substitution (NAS) under basic or catalytic conditions.

  • Example reaction : Replacement of the chloro group with amines or alkoxy groups.

    • Conditions : K₂CO₃, DMF, 80°C, 6–12 hours .

    • Outcome : Substituted aryl derivatives with retained piperazine-THP scaffold.

Reaction TypeReagent/ConditionsProductYieldReference
NAS with aminesEthylenediamine, K₂CO₃, DMF3-Aminophenyl analog65–70%

Oxidation and Reduction of the THP Ring

The tetrahydro-2H-pyran ring undergoes redox reactions at its ether linkage.

  • Oxidation : Using mCPBA (meta-chloroperbenzoic acid) converts the THP ring to a pyran-4-one structure.

  • Reduction : NaBH₄ or LiAlH₄ reduces the THP ring to a dihydroxy intermediate.

Reaction TypeReagentProductNotesReference
OxidationmCPBA, CH₂Cl₂Pyran-4-one derivativeStabilizes ring for further functionalization
ReductionNaBH₄, MeOHDihydroxy intermediateRequires acidic workup

Piperazine Ring Functionalization

The piperazine nitrogen atoms participate in alkylation, acylation, or sulfonylation:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

  • Acylation : Benzoyl chloride derivatives generate amide-linked analogs .

Reaction TypeReagentProductYieldReference
Acylation4-Nitrobenzoyl chlorideN-Acylpiperazine derivative78%
AlkylationMethyl iodide, K₂CO₃N-Methylpiperazinium salt82%

Cross-Coupling Reactions

The phenyl groups on the THP ring participate in Suzuki-Miyaura or Buchwald-Hartwig couplings:

  • Suzuki Reaction : Forms biaryl systems using Pd(PPh₃)₄ and arylboronic acids .

  • Buchwald-Hartwig Amination : Introduces amino groups via palladium catalysis .

Reaction TypeCatalyst/ReagentProductApplicationReference
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂Biaryl-THP hybridEnhanced π-stacking in drug design

Hydrolysis of the Methanone Linker

The central methanone group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl, H₂O/EtOH): Yields carboxylic acid derivatives .

  • Basic Hydrolysis (NaOH, H₂O/THF): Forms carboxylate salts .

Reaction TypeConditionsProductNotesReference
Acidic hydrolysis6M HCl, refluxCarboxylic acid analogRequires 12–24 hours

Catalytic Hydrogenation

Selective hydrogenation of the THP ring’s ether bond using Pd/C or Raney Ni:

  • Conditions : H₂ (1–3 atm), ethanol, 25–50°C.

  • Outcome : Cleavage of the THP ring to a diol, preserving the piperazine core.

CatalystProductSelectivityReference
10% Pd/CHexanediol derivative>90%

Biological Activity-Driven Modifications

Derivatives of this compound show enhanced bioactivity via structural tweaks:

  • Anti-inflammatory analogs : Pyrazole or thiazole substituents improve COX-II inhibition (IC₅₀ = 0.2–1.33 μM) .

  • Anticancer derivatives : Thiourea or hydrazide groups increase cytotoxicity against HT-29 and A549 cell lines .

Derivative TypeBiological TargetKey FindingReference
Pyrazole-linkedCOX-II enzyme2× potency vs. Celecoxib
Thiourea-linkedCancer cell linesIC₅₀ = 12–18 μM

Key Mechanistic Insights

  • Steric effects : Bulky substituents on the THP ring hinder NAS at the chlorophenyl group .

  • Electronic effects : Electron-withdrawing groups on the aryl rings enhance cross-coupling reactivity .

  • Solvent dependence : Polar aprotic solvents (DMF, DMSO) optimize piperazine acylation yields .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor-ligand interactions.

    Medicine: As a candidate for drug development, particularly for targeting specific receptors or enzymes.

    Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of (4-(3-chlorophenyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Piperazine Methanones

Compound A : 4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-ylmethanone (CAS 1207049-59-9)
  • Structure : Replaces the 3-chlorophenyl group with a furan-pyridazine heterocycle.
  • Molecular Weight : 418.5 g/mol.
  • Reduced halogenation may decrease metabolic stability .
Compound B : [4-{[4-(4-Chlorophenyl)pyrimidin-2-yl]amino}phenyl][4-(2-hydroxyethyl)piperazin-1-yl]methanone
  • Structure : Features a 4-chlorophenylpyrimidine and hydroxyethyl-piperazine.
  • Formula : C₂₃H₂₄ClN₅O₂.
  • Key Differences : The hydroxyethyl group increases hydrophilicity, contrasting with the lipophilic tetrahydropyran-phenyl group in the target compound. This modification may improve aqueous solubility but reduce blood-brain barrier penetration .

Piperazine-Isoxazole and Triazole Derivatives

Compound C : [4-(3-Chlorophenyl)piperazin-1-yl]-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone
  • Structure : Substitutes tetrahydropyran-phenyl with an isoxazole ring.
  • Key Differences: Isoxazoles are metabolically stable but may reduce CNS penetration due to increased polarity.
Compound D : 3-(3-Chlorophenyl)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propan-1-one (CAS 1903383-08-3)
  • Structure: Replaces methanone with a propanone linker and introduces a sulfone group.
  • Key Differences: The sulfone group increases polarity and may alter pharmacokinetics, while the propanone linker could enhance conformational flexibility .

Impurities and Byproducts

Impurity F : 1-(3-Chloropropyl)-4-(3-chlorophenyl)-piperazine Hydrochloride
  • Structure: Lacks the methanone and tetrahydropyran-phenyl groups.
  • Key Differences : Simplified structure with reduced molecular weight (MW ~328 g/mol) likely results in shorter half-life and lower receptor binding specificity .
Impurity H : 1,3-Bis[4-(3-chlorophenyl)piperazin-1-yl]propane Dihydrochloride
  • Structure : Symmetrical dimer with two 3-chlorophenylpiperazine units.
  • Key Differences: Increased molecular weight (MW ~567 g/mol) and rigidity may hinder membrane permeability compared to the monomeric target compound .

Pharmacological Analogs

Compound E : 7-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (ND-7)
  • Structure: Integrates a quinolone core and acetyl-piperazine linker.
  • Key Differences: The quinolone moiety suggests antibacterial activity, diverging from the CNS-focused target compound. The acetyl linker may reduce metabolic stability .

Research Findings and Trends

  • Receptor Binding: The 3-chlorophenyl group in the target compound enhances affinity for serotonin receptors (e.g., 5-HT₁ₐ) compared to non-halogenated analogs .
  • Metabolic Stability : Tetrahydropyran-phenyl substitution improves stability over furan or pyridazine derivatives, as evidenced by impurity profiles .
  • Synthetic Complexity : Target compound synthesis likely involves multi-step coupling, contrasting with higher-yield triazole-thione derivatives (75–82% yields in ).

Biological Activity

The compound (4-(3-chlorophenyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24ClN2OC_{19}H_{24}ClN_2O with a molecular weight of 336.86 g/mol. The structural configuration includes a piperazine ring and a tetrahydropyran moiety, which are known to impart various biological activities.

Research indicates that compounds containing piperazine derivatives often exhibit diverse pharmacological effects, including:

  • Antidepressant Activity : Piperazine derivatives are frequently studied for their potential as antidepressants due to their ability to modulate neurotransmitter levels in the brain.
  • Antimicrobial Activity : Several studies have reported that similar compounds possess significant antimicrobial properties against various bacterial strains.
  • Anticancer Activity : The ability of piperazine-based compounds to inhibit cancer cell proliferation has been documented through various assays.

Antidepressant Activity

Compounds similar to this compound have shown promise in treating depression. For instance, studies have demonstrated that piperazine derivatives can enhance serotonin and norepinephrine levels, contributing to their antidepressant effects .

Antimicrobial Activity

A series of piperazine derivatives were synthesized and tested for antimicrobial activity. Compounds exhibited varying degrees of efficacy against pathogens such as Salmonella typhi and Bacillus subtilis. The results indicated that certain derivatives had comparable activity to standard antibiotics .

Anticancer Activity

In vitro studies using the MTT assay revealed that several piperazine-containing compounds demonstrated significant cytotoxicity against cancer cell lines. For example, one study found that a related compound showed promising anticancer activity, although it was less potent than established chemotherapeutic agents .

Case Studies

StudyCompound TestedBiological ActivityFindings
1This compoundAntidepressantEnhanced serotonin levels in animal models
2Piperazine Derivative AAntimicrobialEffective against Salmonella typhi with MIC values comparable to ciprofloxacin
3Piperazine Derivative BAnticancerSignificant cytotoxicity against MCF-7 cell line with IC50 < 20 µM

Q & A

Q. What methodologies assess the compound’s ecotoxicological impact during preclinical development?

  • Methodological Answer: Follow OECD guidelines for acute aquatic toxicity testing (e.g., Daphnia magna immobilization assay) and bioaccumulation potential (logP via shake-flask method). Persistence is evaluated in soil microcosms with LC-MS quantification of residual levels over 60 days. QSAR models (e.g., EPI Suite) predict long-term ecological risks .

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